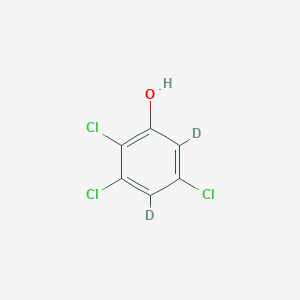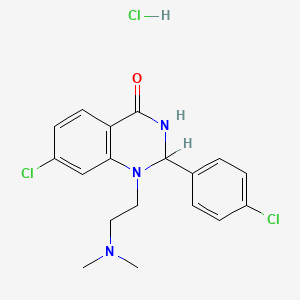
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural properties and potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Functionalization: Introduction of the 4-chlorophenyl and dimethylaminoethyl groups through nucleophilic substitution and other reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Key pathways involved include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-2-(4-fluorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl
- 7-Chloro-2-(4-bromophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl
Uniqueness
Compared to similar compounds, 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl exhibits unique properties due to the presence of the 4-chlorophenyl group, which may enhance its biological activity and specificity.
Propriétés
Numéro CAS |
3528-73-2 |
|---|---|
Formule moléculaire |
C18H20Cl3N3O |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
7-chloro-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H19Cl2N3O.ClH/c1-22(2)9-10-23-16-11-14(20)7-8-15(16)18(24)21-17(23)12-3-5-13(19)6-4-12;/h3-8,11,17H,9-10H2,1-2H3,(H,21,24);1H |
Clé InChI |
RWLSGXQXRWWNNP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



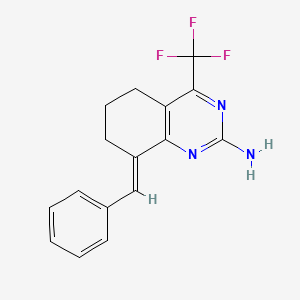
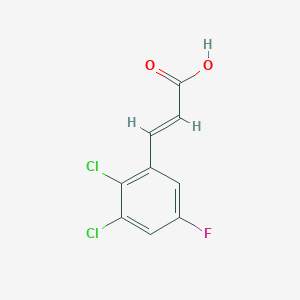
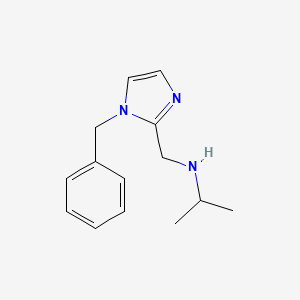

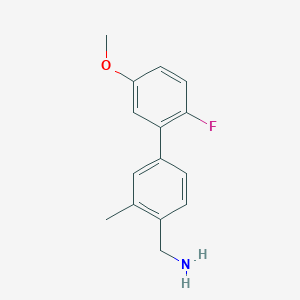

![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
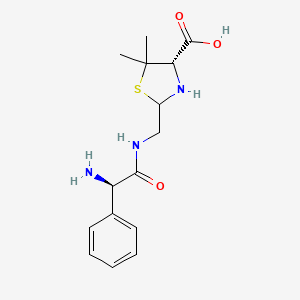
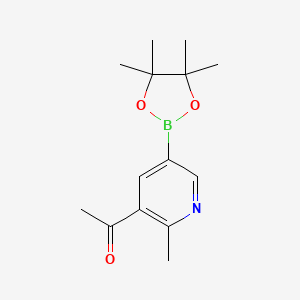

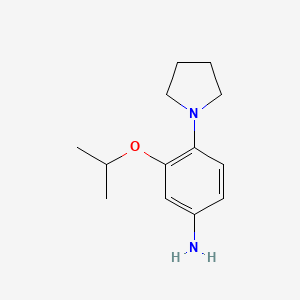
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
